
(S)-N-Acetyl-2-amino-5-guanidinopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Acetyl-2-amino-5-guanidinopentanamide is a chemical compound known for its unique structure and properties It is a derivative of guanidine and is characterized by the presence of an acetyl group, an amino group, and a guanidino group attached to a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or L-arginine.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Guanidination: The acetylated intermediate is then subjected to guanidination using reagents like cyanamide or S-methylisothiourea to introduce the guanidino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-Acetyl-2-amino-5-guanidinopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-Acetyl-2-amino-5-guanidinopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Protein Interactions: Modulating protein-protein interactions and signaling pathways.
Cellular Pathways: Affecting cellular pathways involved in metabolism, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Acetyl-2-amino-5-guanidinopentanamide can be compared with other similar compounds, such as:
N-Acetyl-L-arginine: Similar in structure but lacks the guanidino group.
N-Acetyl-L-ornithine: Similar in structure but lacks the guanidino group.
Guanidinoacetic acid: Contains a guanidino group but differs in the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17N5O2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S)-N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
PTMUSXLDYNJPJN-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



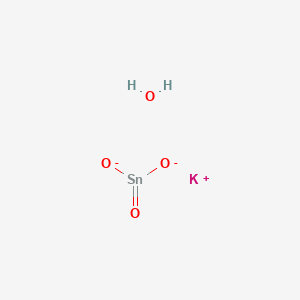
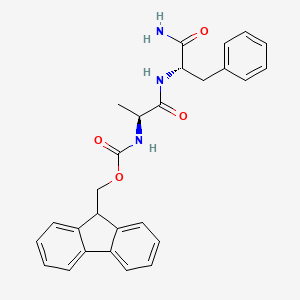
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
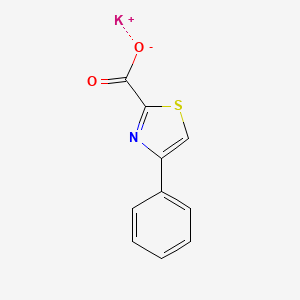
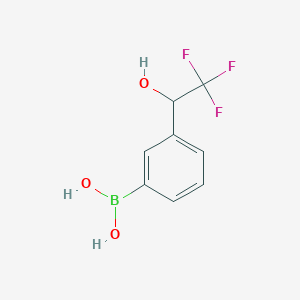
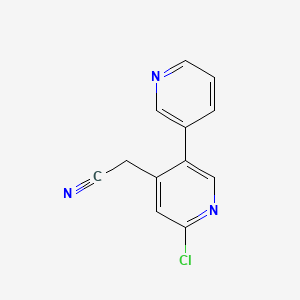
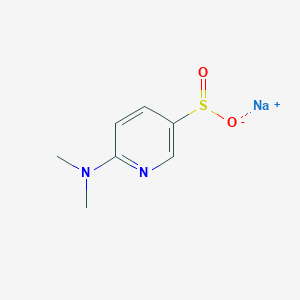

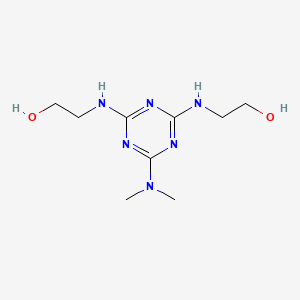
![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)
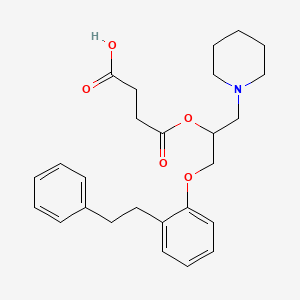
![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

